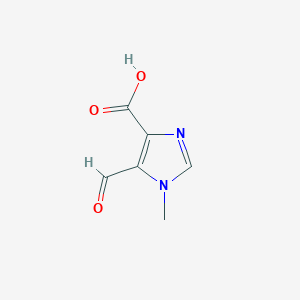

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound with the CAS Number: 1781749-91-4 . It has a molecular weight of 154.13 . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazoles are known to be key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 154.13 .Aplicaciones Científicas De Investigación

Anticancer Applications

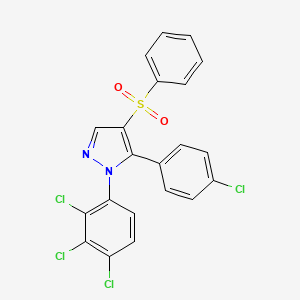

The Knoevenagel condensation, a key reaction in generating biologically active molecules, has been utilized with pharmacophoric aldehydes, including imidazole derivatives, to produce compounds exhibiting significant anticancer activity. This method has been pivotal in creating libraries of chemical compounds targeting various cancer mechanisms such as DNA, microtubules, and kinases. The potential of imidazole derivatives, including those derived from 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid, in anticancer drug development highlights their importance in scientific research (Tokala, Bora, & Shankaraiah, 2022).

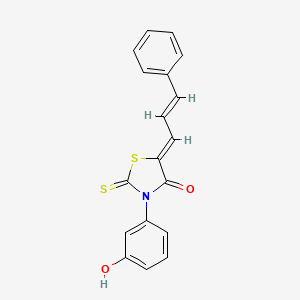

Antitumor Activity

Imidazole derivatives, such as those related to this compound, have been reviewed for their antitumor activities. Compounds including bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for their antitumor properties. These structures offer a dual approach to synthesizing new drugs with varied biological properties and searching for novel antitumor agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Role in Green Chemistry

5,5′-Methylene-bis(benzotriazole), an intermediate derived from similar imidazole-based reactions, emphasizes the role of green chemistry in synthesizing environmentally friendly and efficient molecules. This approach not only supports the development of metal passivators and light-sensitive materials but also highlights the importance of imidazole derivatives in creating sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).

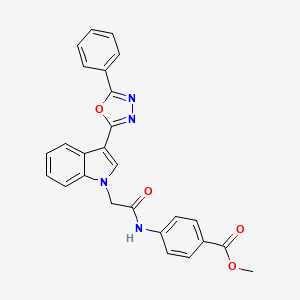

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives, which can be synthesized from precursors including this compound, has shown potential for antioxidant and anti-inflammatory applications. This area of study opens up possibilities for the development of new therapeutic agents addressing a wide range of diseases and conditions (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Antimicrobial and Preservative Uses

Methyl paraben, a derivative of p-hydroxybenzoic acid similar in structural relevance to this compound, has been extensively studied for its antimicrobial properties. Used as a preservative in foods, drugs, and cosmetics, it exemplifies the importance of imidazole derivatives in everyday products. The extensive research into its safety and efficacy underlines the broader significance of related compounds in pharmaceutical and food industries (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .

Propiedades

IUPAC Name |

5-formyl-1-methylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBLNTLILPDTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)